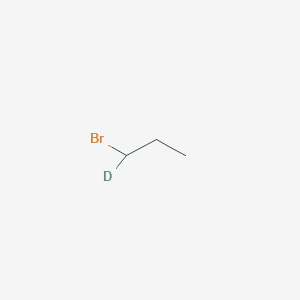
1-Bromopropane-1-D1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromopropano-1-D1, también conocido como 1-bromopropano deuterado, es un compuesto organobrominado con la fórmula química C₃H₆DBr. Este compuesto es un análogo deuterado del 1-bromopropano, donde uno de los átomos de hidrógeno es reemplazado por deuterio, un isótopo estable del hidrógeno. Es un líquido incoloro con un olor característico a hidrocarburo y se utiliza en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El 1-Bromopropano-1-D1 se puede sintetizar mediante varios métodos:
Adición por radicales libres: Este método implica la adición por radicales libres de propeno deuterado a bromo. La reacción se lleva a cabo típicamente bajo condiciones controladas para asegurar la formación selectiva del producto deseado.
Ácido bromhídrico y ácido sulfúrico: Otra síntesis de laboratorio común implica tratar propanol deuterado con una mezcla de ácido bromhídrico y ácido sulfúrico. La reacción procede de la siguiente manera[ \text{CD₃CH₂CH₂OH} + \text{HBr} \rightarrow \text{CD₃CH₂CH₂Br} + \text{H₂O} ]
Tribromuro de fósforo: El propanol deuterado también se puede tratar con tribromuro de fósforo para producir 1-bromopropano-1-D1.
Métodos de producción industrial
La producción industrial de 1-bromopropano-1-D1 generalmente implica reacciones de adición por radicales libres a gran escala. El proceso se optimiza para obtener un alto rendimiento y pureza, con un control estricto sobre las condiciones de reacción para minimizar los subproductos.
Análisis De Reacciones Químicas
El 1-Bromopropano-1-D1 experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Participa fácilmente en reacciones de sustitución nucleófila (mecanismo S_N2) debido a la presencia del átomo de bromo. Los reactivos comunes incluyen hidróxido de sodio y cianuro de potasio, lo que lleva a la formación de propanol deuterado y propanonitrilo deuterado, respectivamente.
Reacciones de eliminación: En condiciones fuertemente básicas, el 1-bromopropano-1-D1 puede sufrir reacciones de eliminación (mecanismo E2) para formar propeno deuterado.
Oxidación y reducción: Aunque es menos común, también puede sufrir reacciones de oxidación y reducción en condiciones específicas, lo que lleva a diversos productos deuterados.
Aplicaciones en investigación científica
El 1-Bromopropano-1-D1 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como solvente y reactivo en la síntesis orgánica, particularmente en estudios que involucran el etiquetado con deuterio.
Biología: Los compuestos deuterados como el 1-bromopropano-1-D1 se utilizan en estudios metabólicos para rastrear vías bioquímicas y comprender los mecanismos enzimáticos.
Medicina: Se emplea en estudios farmacocinéticos para investigar la absorción, distribución, metabolismo y excreción de fármacos.
Industria: El compuesto se utiliza en la producción de solventes deuterados y otros productos químicos especiales.
Aplicaciones Científicas De Investigación
1-Bromopropane-1-D1 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in studies involving deuterium labeling.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the production of deuterated solvents and other specialty chemicals.
Mecanismo De Acción
El mecanismo de acción del 1-bromopropano-1-D1 implica su interacción con nucleófilos y bases. En reacciones de sustitución, el átomo de bromo es desplazado por un nucleófilo, mientras que en reacciones de eliminación, una base abstrae un protón, lo que lleva a la formación de un doble enlace. La presencia de deuterio puede influir en la cinética y los mecanismos de reacción, proporcionando información valiosa sobre las vías de reacción.
Comparación Con Compuestos Similares
El 1-Bromopropano-1-D1 se puede comparar con otros compuestos similares, como:
1-Bromopropano: El análogo no deuterado, que tiene propiedades químicas similares pero diferente composición isotópica.
2-Bromopropano: Un isómero con el átomo de bromo en el segundo carbono, lo que lleva a diferente reactividad y aplicaciones.
Bromoetano: Un análogo de cadena más corta con diferentes propiedades físicas y químicas.
La singularidad del 1-bromopropano-1-D1 radica en su contenido de deuterio, lo que lo hace particularmente útil en estudios que involucran el etiquetado isotópico y el rastreo.
Propiedades
Fórmula molecular |
C3H7Br |
|---|---|
Peso molecular |
124.00 g/mol |
Nombre IUPAC |
1-bromo-1-deuteriopropane |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i3D |
Clave InChI |
CYNYIHKIEHGYOZ-WFVSFCRTSA-N |
SMILES isomérico |
[2H]C(CC)Br |
SMILES canónico |
CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


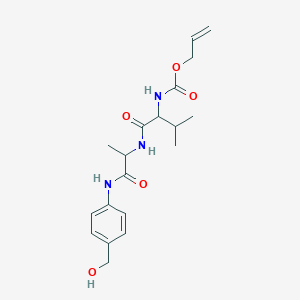



![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
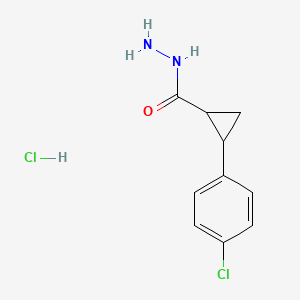
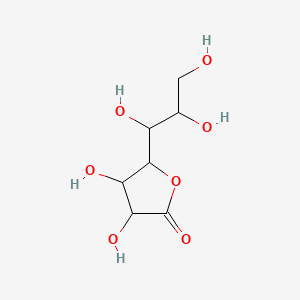

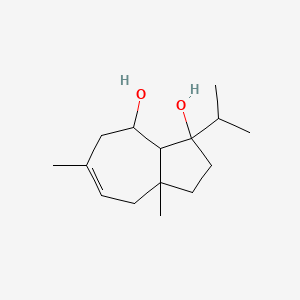
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
